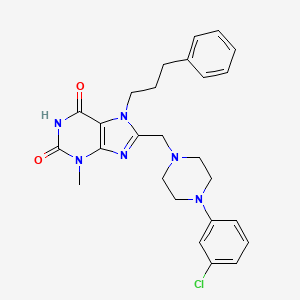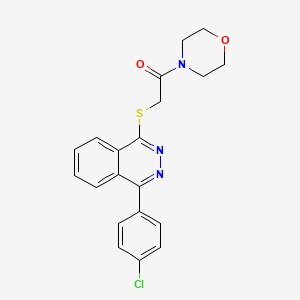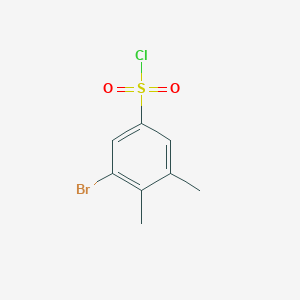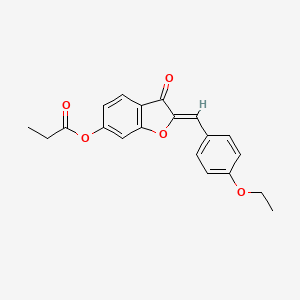
N-(4-oxo-2-thioxothiazolidin-3-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-oxo-2-thioxothiazolidin-3-yl)furan-2-carboxamide” is a compound that exhibits a wide range of pharmacological activities . The only derivative of this compound used in clinical practice is the aldose reductase inhibitor epalrestat .
Synthesis Analysis
The synthesis of related compounds involves the coupling of different amines containing aliphatic, substituted aromatic, and heterocyclic moieties, such as oxadiazol, pyrazole, isoxazole, and piperazine with 2-(5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid .Molecular Structure Analysis
The molecular structure of this compound is complex, and its analysis involves molecular docking simulations. For example, in the case of a related compound, the binding site of the aldose reductase enzyme identified His110, Trp111, Tyr48, and Leu300 as the crucial interaction counterparts responsible for the high-affinity binding .Chemical Reactions Analysis
The compounds studied were found to be potent inhibitors of ALR2 with submicromolar IC50 values . A specific derivative was identified as the most efficacious inhibitor, over five times more potent than epalrestat, with mixed-type inhibition .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques such as 1H NMR, LCMS, FTIR, and elemental analysis .Aplicaciones Científicas De Investigación
Anticancer and Antiangiogenic Effects
A study by Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives, which demonstrated significant anticancer and antiangiogenic effects in mouse Ehrlich Ascites Tumor models. These compounds reduced tumor volume and cell number, increasing the life span of EAT-bearing mice (Chandrappa et al., 2010).
Cytotoxicity and Induction of Apoptosis in Leukemia Cells
In another study, Chandrappa et al. (2009) evaluated the cytotoxicity of thiazolidinone derivatives against human leukemia cells. The study found that these compounds exhibited antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner (Chandrappa et al., 2009).
Antimicrobial Activity
A study by Incerti et al. (2017) synthesized novel N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides/acetamides and tested their antimicrobial activity. The study found that these compounds exhibited potent antimicrobial activity against various bacterial and fungal species (Incerti et al., 2017).
Antifungal and Antibacterial Activity
Kučerová-Chlupáčová et al. (2020) conducted a study on (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, showing that they exhibit antifungal and antibacterial activity, particularly against Gram-negative bacteria and fungal pathogens. The study highlighted their potential as antimicrobial agents (Kučerová-Chlupáčová et al., 2020).
Antiproliferative Activity Against Cancer Cell Lines
A study by Hekal et al. (2021) synthesized N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives and evaluated their antiproliferative activities against various human epithelial cancer cell lines. The study found that these compounds were potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting their potential in cancer therapy (Hekal et al., 2021).
Mecanismo De Acción
Target of Action
Derivatives of rhodanine, a similar compound, have been known to target aldose reductase, an enzyme implicated in diabetic complications .
Mode of Action
It’s worth noting that similar compounds, such as rhodanine derivatives, have been shown to inhibit aldose reductase .
Biochemical Pathways
Given the known targets of similar compounds, it’s likely that it affects pathways related to aldose reductase and glucose metabolism .
Result of Action
Similar compounds have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis .
Propiedades
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S2/c11-6-4-15-8(14)10(6)9-7(12)5-2-1-3-13-5/h1-3H,4H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZQPRHCOZFTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468772.png)

![6-methyl-4-oxo-N-phenethyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2468774.png)
![N-(2,3-dimethylphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2468776.png)

![N-(3-ethoxypropyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2468779.png)
![Methyl 4-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate](/img/structure/B2468783.png)

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2468786.png)
![3-{[3-[(4-methylpiperidino)carbonyl]-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2468787.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(cyclopentylamino)formamide](/img/structure/B2468788.png)
![1-[3-(2-Chloro-phenoxy)-propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B2468789.png)
